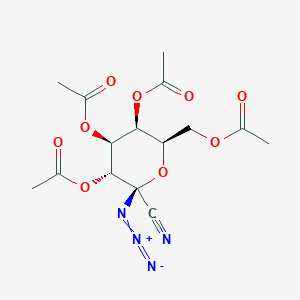
2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide
Description
2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C15H18N4O9 and a molecular weight of 398.32 .
Synthesis Analysis
The synthesis of this compound involves the use of imidazole sulfonyl azide salts, which has been demonstrated as an effective and scalable alternative . It is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string:InChI=1S/C15H18N4O9/c1-7(20)24-5-11-12(25-8(2)21)13(26-9(3)22)14(27-10(4)23)15(6-16,28-11)18-19-17 . Chemical Reactions Analysis
The 2-azido group in this compound acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .Physical And Chemical Properties Analysis
This compound is in the form of crystals . It has an optical activity of [α]/D 39.0±2.0°, c = 1 in ethanol . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Fabrication of Polymeric Nanoparticles
This compound has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles . Two methods were investigated for this purpose: single emulsion solvent evaporation and the nanoprecipitation method . The resulting Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size .
In Vivo Metabolic Processing
The Ac42AzGlc-loaded PLGA nanoparticles have shown promise for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, suggesting that Ac42AzGlc-loaded nanoparticles could improve bioavailability and efficient metabolic engineering .
Drug Delivery Systems
The development of polymeric nanoparticles, solid lipid nanoparticles, quantum dots, and other nanomaterials have been carried out for various therapeutic methods, including drug delivery systems . This compound could potentially be used in these applications.
Theragnostic Applications
Theragnostic applications, which combine therapeutic and diagnostic capabilities, are another potential use for this compound . Nanoparticles loaded with this compound could potentially be used for both treatment and diagnosis of certain conditions.
Contrast Agents
This compound could potentially be used in the development of contrast agents for medical imaging . The nanoparticles could enhance the contrast of images, making it easier to diagnose certain conditions.
Nanoparticle-Based MRI Imaging
Nanoparticle-based MRI imaging is another potential application for this compound . The nanoparticles could potentially improve the quality of MRI images, providing more detailed information about the patient’s condition.
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azido-6-cyanooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O9/c1-7(20)24-5-11-12(25-8(2)21)13(26-9(3)22)14(27-10(4)23)15(6-16,28-11)18-19-17/h11-14H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIYXWZYBCMANA-GZBLMMOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471237 | |
| Record name | (2R,3R,4S,5S,6R)-6-[(Acetyloxy)methyl]-2-azido-2-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide | |
CAS RN |
168567-90-6 | |
| Record name | (2R,3R,4S,5S,6R)-6-[(Acetyloxy)methyl]-2-azido-2-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168567-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B66445.png)
![43,44-Dioctoxy-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B66446.png)





![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)
